1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine, commonly known as CDMB-PZ, is a chemical compound that belongs to the piperazine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
CDMB-PZ works by inhibiting the reuptake of dopamine by the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine.
Biochemical and Physiological Effects:
CDMB-PZ has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using CDMB-PZ in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine transporters in the brain. However, one limitation of using CDMB-PZ is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CDMB-PZ. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of CDMB-PZ on dopamine levels in the brain and its potential for neuroprotection. Additionally, the use of CDMB-PZ as a tool in neuroscience research to study the role of dopamine transporters in the brain could lead to a better understanding of the underlying mechanisms of neurological disorders.
Synthesis Methods
CDMB-PZ can be synthesized using a multistep process that involves the reaction of 4-chlorobenzophenone with piperazine followed by the Friedel-Crafts acylation of 3,4-dimethylbenzoic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
CDMB-PZ has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of movement, attention, and mood. CDMB-PZ has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine transporters in the brain.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-3-4-16(13-15(14)2)19(23)22-11-9-21(10-12-22)18-7-5-17(20)6-8-18/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIKUDGXQGBOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.